molecular formula C5H5NO2 B155590 pyridine-3,4-diol CAS No. 10182-48-6

pyridine-3,4-diol

Cat. No.: B155590
CAS No.: 10182-48-6
M. Wt: 111.1 g/mol
InChI Key: ZCUUVWCJGRQCMZ-UHFFFAOYSA-N
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Description

pyridine-3,4-diol is an organic compound with the molecular formula C5H5NO2. It is also known as this compound. This compound is characterized by the presence of two hydroxyl groups attached to the third and fourth positions of the pyridine ring. It is a white to light yellow crystalline powder that is soluble in water, ethanol, and ether .

Mechanism of Action

Target of Action

Pyridine-3,4-diol, also known as 3,4-Dihydroxypyridine, is a chemical compound that has been used as a precursor for palladium-catalyzed cross-coupling reactions It’s known that pyridine scaffolds are frequently used in functional materials and have been found in numerous naturally occurring compounds .

Mode of Action

The mode of action of this compound involves its conversion into bis(perfluoroalkanesulfonates), which are substrates for the construction of extended π-systems using palladium-catalyzed coupling reactions . This process involves a tautomeric equilibrium between pyridine-3,4-diols and their pyridin-4-one forms .

Biochemical Pathways

It’s known that the compound is an intermediate in 4-hydroxypyridine metabolism by an agrobacterium sp . In this process, this compound is converted into 1 mol of pyruvate, 2 mol of formate, and 1 mol of NH3 at pH 7.0 .

Pharmacokinetics

It’s known that the compound can be prepared in good yields from trifluoromethyl-substituted 4-hydroxypyridine precursors .

Result of Action

The result of the action of this compound involves the formation of bis(perfluoroalkanesulfonates) and the emission of fluorescence in the violet region of the spectrum . This suggests that the compound could potentially be used in the development of fluorescent materials.

Action Environment

The action environment of this compound can influence its stability and efficacy. For instance, the tautomeric equilibrium between pyridine-3,4-diols and their pyridin-4-one forms can be influenced by the pH of the environment . .

Biochemical Analysis

Biochemical Properties

3,4-Dihydroxypyridine plays a significant role in biochemical reactions. It is an intermediate in the metabolism of 4-hydroxypyridine by Agrobacterium sp . The compound is converted by extracts into 1 mol of pyruvate, 2 mol of formate, and 1 mol of NH3 at pH 7.0 . This indicates that 3,4-Dihydroxypyridine interacts with enzymes that catalyze these reactions.

Cellular Effects

It has been suggested that it may have potential antithyroid effects . In vitro studies have shown that 3,4-Dihydroxypyridine, like methimazole and propylthiouracil, inhibits iodination of human thyroglobulin and interferes with mitogenic activation of human lymphocytes .

Molecular Mechanism

The molecular mechanism of 3,4-Dihydroxypyridine involves its interaction with various biomolecules. It is believed to inhibit the iodination of human thyroglobulin and interfere with the activation of human lymphocytes . This suggests that 3,4-Dihydroxypyridine may bind to these biomolecules, inhibiting or activating enzymes and causing changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is an intermediate in the metabolism of 4-hydroxypyridine, suggesting that its effects may change over time as it is metabolized .

Metabolic Pathways

3,4-Dihydroxypyridine is involved in the metabolic pathway of 4-hydroxypyridine in Agrobacterium sp . It is converted into pyruvate, formate, and NH3, indicating that it interacts with enzymes that catalyze these reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: pyridine-3,4-diol can be synthesized through the oxidation of pyridine. A common method involves the use of hydrogen peroxide or other oxidizing agents to achieve this transformation . The reaction typically requires controlled conditions to ensure the selective oxidation of the pyridine ring.

Industrial Production Methods: In industrial settings, the production of 3,4-dihydroxypyridine often involves large-scale oxidation processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of catalysts and optimized reaction conditions are crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions: pyridine-3,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can act as a reagent and catalyst in organic synthesis, participating in oxidation reactions, carbonylation reactions, and dehydration reactions of alcohols .

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

    Reduction: Reducing agents such as sodium borohydride can be employed.

    Substitution: Various nucleophiles can be used to substitute the hydroxyl groups under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of quinones, while reduction reactions may yield dihydropyridines .

Comparison with Similar Compounds

    3-Hydroxypyridine: Similar to 3,4-dihydroxypyridine but with only one hydroxyl group.

    4-Hydroxypyridine: Another hydroxylated pyridine derivative with a hydroxyl group at the fourth position.

    Pyridine-3,4-diol: Another name for 3,4-dihydroxypyridine.

Uniqueness: this compound is unique due to the presence of two hydroxyl groups on the pyridine ring, which imparts distinct chemical and biological properties. This dual hydroxylation allows for more versatile chemical reactivity and potential biological activities compared to its mono-hydroxylated counterparts .

Properties

IUPAC Name

3-hydroxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c7-4-1-2-6-3-5(4)8/h1-3,8H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUUVWCJGRQCMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274234
Record name 3,4-Dihydroxypyridine
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Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10182-48-6, 1121-23-9
Record name 3,4-Pyridinediol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxypyridin-4-one
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-4-pyridone
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Record name 3,4-Dihydroxypyridine
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Record name 3,4-Dihydroxypyridine
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Record name 3,4-Dihydroxypyridine
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Record name 3,4-PYRIDINEDIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 3,4-Dihydroxypyridine is a product of microbial metabolism. Certain bacteria, including Agrobacterium sp. and Arthrobacter sp., produce it as an intermediate during the degradation of 4-hydroxypyridine. [, ]

A: The formation of 3,4-dihydroxypyridine from 4-hydroxypyridine involves a two-step enzymatic process. First, a flavin-dependent monooxygenase (4-hydroxypyridine-3-hydroxylase) catalyzes the hydroxylation of 4-hydroxypyridine, requiring one molecule of oxygen and one molecule of NADH or NADPH. [] This enzyme exhibits high specificity for its substrate and can utilize either NADH or NADPH. The second step involves an oxidative ring opening catalyzed by an amidohydrolase, ultimately leading to the formation of 3,4-dihydroxypyridine. []

A: Leucaena leucocephala, a tropical legume, contains mimosine, a non-protein amino acid. While mimosine itself is toxic, it is readily degraded by rumen bacteria in ruminants into 3,4-dihydroxypyridine (3,4-DHP). [] 3,4-DHP is a potent goitrogen, causing thyroid gland enlargement in animals that lack the specific ruminal bacteria capable of degrading it. []

A: Introducing 3,4-DHP-degrading ruminal bacteria, such as Synergistes jonesii, into the rumen of susceptible animals effectively prevents leucaena toxicosis. [] These bacteria can be transferred through ruminal inoculation from adapted animals, enriched cultures, or pure cultures. []

A: Yes, methods have been developed to detect and quantify 3,4-dihydroxypyridine in biological samples like urine and plant extracts. [, ] These methods often involve extraction, purification steps (e.g., using cation-exchange resins), and subsequent analysis, such as chromatography or spectrophotometry. []

A: No, 3,4-dihydroxypyridine is also found in plants. It is a product of mimosine degradation in Leucaena leucocephala. This breakdown is catalyzed by a specific enzyme, mimosine C-AMylase, present in Leucaena seedlings. []

A: Research indicates that 3,4-dihydroxypyridine exhibits goitrogenic activity, meaning it can induce goiter formation by interfering with thyroid hormone synthesis. [] This activity is a significant concern regarding leucaena toxicity in ruminants. []

A: While mimosine is known as a defleecing agent in sheep, its metabolite 3,4-dihydroxypyridine (DHP) has been found to be ineffective for this purpose when administered intravenously. [] Mimosine's effectiveness is attributed to its ability to halt fiber growth when its plasma concentration is maintained above a certain threshold for a specific duration. []

ANone: The molecular formula of 3,4-dihydroxypyridine is C5H5NO2, and its molecular weight is 111.10 g/mol.

A: The presence of two hydroxyl groups (-OH) and a nitrogen atom in the pyridine ring of 3,4-dihydroxypyridine significantly influences its chemical reactivity, hydrogen bonding ability, and potential interactions with biological targets. [, ]

A: Yes, derivatives of 3,4-dihydroxypyridine, specifically bis(perfluoroalkanesulfonate)s, have been successfully employed as substrates in palladium-catalyzed cross-coupling reactions. [] These reactions are valuable tools in organic synthesis for constructing complex molecules.

A: Research shows that 3,4-dihydroxypyridine can be used as a ligand to stabilize palladium nanoparticles supported on magnetic Fe3O4 nanoparticles. [, ] This material acts as a reusable and efficient heterogeneous catalyst for Suzuki reactions, important for forming carbon-carbon bonds in organic synthesis. [, ]

A: Yes, 3,4-dihydroxypyridine plays a crucial role in the multicomponent assembly of boron-based dendritic nanostructures. [] It acts as a ligand, coordinating with arylboronic acids to form pentameric macrocycles through boronate ester linkages and dative B-N bonds. These macrocycles serve as building blocks for creating larger dendritic structures with potential applications in nanotechnology. []

A: Yes, studies using NMR spectroscopy and chemometric analysis on Leucaena leucocephala have shown that jasmonate-elicited stress leads to changes in metabolite levels in the plant's leaves. [] One notable change is the accumulation of 3,4-dihydroxypyridine, suggesting its involvement in the plant's response to stress. []

A: Yes, a common method for synthesizing 3,4-dihydroxypyridine derivatives involves the deprotection of trifluoromethyl-substituted 3-alkoxypyridinol derivatives. This approach has proven successful in achieving good yields of various 3,4-dihydroxypyridine derivatives. []

A: Various techniques are employed to characterize 3,4-dihydroxypyridine, including: * Spectroscopy: Raman, infrared, and ultraviolet-visible spectroscopy provide insights into its molecular vibrations and electronic transitions, aiding in structural elucidation and tautomeric form identification. [, ] * X-ray crystallography: This technique helps determine the solid-state structure and packing arrangements of 3,4-dihydroxypyridine and its derivatives. [] * Chromatography: Methods like thin-layer chromatography and high-performance liquid chromatography are used for separation and quantification in biological samples and reaction mixtures. [, ] * Mass spectrometry: Coupled with techniques like gas chromatography, mass spectrometry aids in identifying and quantifying 3,4-dihydroxypyridine and its derivatives in complex mixtures. []

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